Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
- A sterically congested piperazine derivative, closely related to tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate, was prepared using a modified approach, emphasizing the compound's utility in generating pharmacologically relevant cores due to its novel chemistry and synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
Crystallography and Biological Activity
- Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, underwent crystallographic analysis, revealing its three-dimensional architecture characterized by weak C-H···O interactions and π–π stacking. Despite exhibiting moderate anthelmintic activity, its detailed structural characterization lays groundwork for further modification and potential therapeutic applications (Sanjeevarayappa et al., 2015).
Synthetic Methods and Intermediates
- Efforts in synthesizing complex piperazine derivatives highlight the importance of tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate as a potential intermediate. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, a key intermediate in producing biologically active compounds like omisertinib (AZD9291), demonstrates the strategic synthesis and optimization of related compounds for high yields and significant utility in drug development (Zhao et al., 2017).
Anticorrosive Applications
- A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrated significant anticorrosive properties for carbon steel in acidic conditions. Through electrochemical, quantum chemical, and surface characterization studies, it showed a high inhibition efficiency, underscoring the potential of structurally similar compounds like tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate in corrosion inhibition applications (Praveen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12-11-18(14-8-6-5-7-13(14)17)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFJDIPACBIKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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